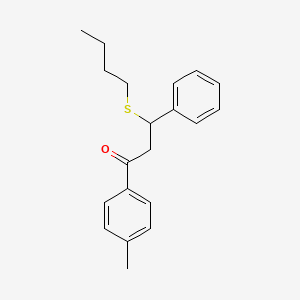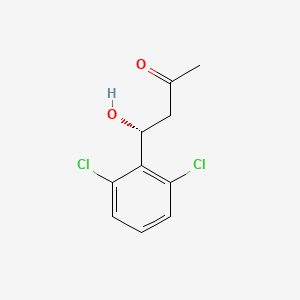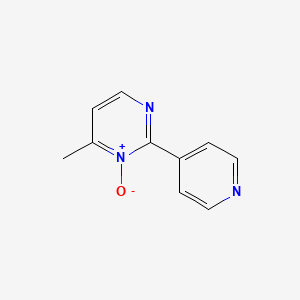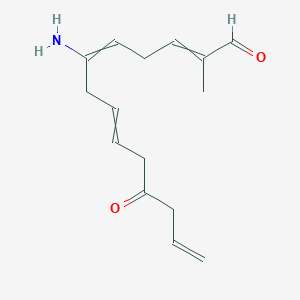
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene is an organic compound that combines the structural features of fluorene and thiophene Fluorene is known for its rigid, planar structure and high fluorescence, while thiophene is a sulfur-containing heterocycle that imparts unique electronic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene typically involves the coupling of a fluorene derivative with a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,9-dimethyl-9H-fluorene-2-boronic acid with a thiophene halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the fluorene and thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the fluorene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorene or thiophene rings.
科学的研究の応用
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent electronic properties.
Photonics: Employed in the creation of fluorescent materials for use in sensors and imaging technologies.
Materials Science: Incorporated into polymers and other materials to enhance mechanical and electronic properties.
作用機序
The mechanism by which 2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene exerts its effects is primarily through its electronic properties. The compound’s structure allows for efficient π-π stacking interactions and electron delocalization, which are crucial for its performance in electronic and photonic applications . The molecular targets and pathways involved include interactions with other π-conjugated systems and the facilitation of charge transport in materials.
類似化合物との比較
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 2-Bromo-9,9-dimethylfluorene
- Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine
Uniqueness
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene is unique due to its combination of fluorene and thiophene moieties, which imparts a balance of rigidity, fluorescence, and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where both structural stability and electronic performance are critical.
特性
CAS番号 |
799855-06-4 |
|---|---|
分子式 |
C19H16S |
分子量 |
276.4 g/mol |
IUPAC名 |
2-(9,9-dimethylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C19H16S/c1-19(2)16-7-4-3-6-14(16)15-10-9-13(12-17(15)19)18-8-5-11-20-18/h3-12H,1-2H3 |
InChIキー |
UVMMFEMKRGBTKH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)


![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)

![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)



![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
